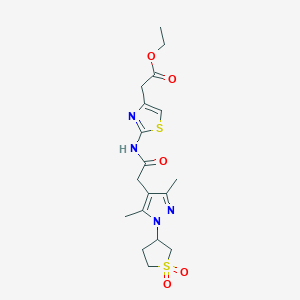
ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate” is a chemical substance with the CAS No. 1548085-92-2 . It has a molecular weight of 261.32 and a molecular formula of C9H11NO4S2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a thiazole ring, and a tetrahydrothiophene ring, all of which are heterocyclic structures. The compound also contains an acetamido group and an acetate ester .Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.32 and a molecular formula of C9H11NO4S2 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Antioxidant Activities and Compound Isolation
One study focused on the isolation of antioxidant phenolic compounds from walnut kernels (Juglans regia L.), highlighting the use of ethyl acetate and n-butanol fractions to isolate compounds with significant DPPH scavenging activities. This research suggests the potential of using similar compound isolation techniques for studying the antioxidant activities of ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate and related chemicals (Zijia Zhang et al., 2009).
Synthesis of Heterocyclic Compounds
Another significant area of research involves the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. This work demonstrates innovative methods for creating complex heterocyclic compounds, which could inform similar synthetic strategies for the target compound and explore its potential applications in medicinal chemistry and material science (A. Abdelhamid & M. A. M. Afifi, 2010).
Catalysis and Transfer Hydrogenation
Research into the asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes provides insight into the catalytic capabilities of pyrazolyl-containing compounds. This study could offer a foundation for exploring the catalytic properties of the target compound, potentially in the context of organic synthesis or industrial catalysis (Makhosazane N. Magubane et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of certain ethanone derivatives, including those with pyrazolyl groups, indicate the potential of these compounds in developing new antibacterial agents. Such research underscores the importance of investigating the antimicrobial properties of this compound, particularly in the fight against resistant bacterial strains (M. Asif et al., 2021).
Novel Synthesis Approaches
Innovative synthesis methods for heterocyclic compounds, such as the use of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to produce polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, illustrate the creative chemical transformations possible with thiophene and pyrazolyl components. This highlights the potential for developing new synthetic routes for the target compound, enabling its application in various scientific fields (R. Mohareb et al., 2004).
Orientations Futures
The future research directions for this compound could involve further exploration of its potential as a GIRK channel activator, as well as investigation into other potential biological activities . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.
Propriétés
IUPAC Name |
ethyl 2-[2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-4-27-17(24)7-13-9-28-18(19-13)20-16(23)8-15-11(2)21-22(12(15)3)14-5-6-29(25,26)10-14/h9,14H,4-8,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAEVWTWCAWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

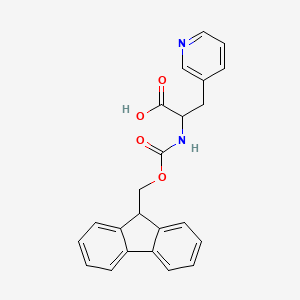
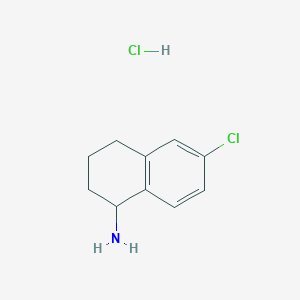
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

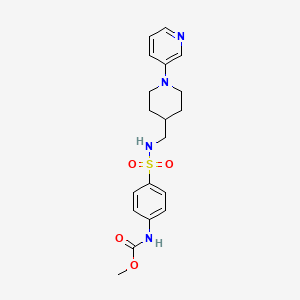
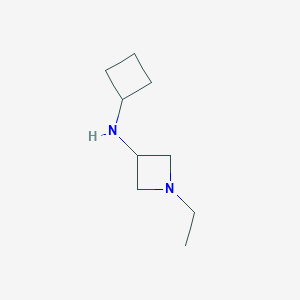
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)
![N,N-dimethyl-3-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2871721.png)
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)
![N-[(2-ethoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2871726.png)
![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)
